molecular formula C11H13NO B8522678 1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepine

1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B8522678
M. Wt: 175.23 g/mol
InChI Key: YFLAJACUIAQBCX-UHFFFAOYSA-N
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Patent
US08003639B2

Procedure details

8.0 g (37 mmol) 2-chloro-N-(2-phenylethyl)-propanamide and 15 g (112 mmol) aluminium trichloride are carefully mixed at 90° C. and heated to 150° C. for 6 h. The mixture is diluted with water and methanol and extracted with EtOAc. The combined organic phases are dried with Na2SO4, concentrated i. vac. and purified by chromatography.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:14])[C:3]([NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:4].[Cl-].[Cl-].[Cl-].[Al+3]>O.CO>[CH3:14][CH:2]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH2:7][CH2:6][NH:5][C:3]1=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC(C(=O)NCCC1=CC=CC=C1)C
Name
Quantity
15 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i
CUSTOM
Type
CUSTOM
Details
and purified by chromatography

Outcomes

Product
Name
Type
Smiles
CC1C(NCCC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.